![molecular formula C23H21N5O2 B4394520 7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)
7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Description
The compound belongs to the class of quinazolinones, a group of compounds known for their diverse biological activities and pharmaceutical applications. The specific chemical structure of this compound indicates its potential for unique chemical reactions and properties, which are explored in various studies focusing on similar quinazolinone derivatives.
Synthesis Analysis
Research on quinazolinones often involves synthesizing various derivatives to explore their chemical and biological properties. For example, methods for synthesizing quinazolinone derivatives often involve condensation reactions of N-acyl anthranilic acids with aromatic amines, as demonstrated by Seshavataram and Rao (1977) in their synthesis of 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones (S. K. V. Seshavataram & N. S. Subba Rao, 1977).
Molecular Structure Analysis
Studies on the molecular structure of quinazolinone derivatives, including X-ray crystallography and energy framework analyses, provide insights into their intermolecular interactions and structural stability. For instance, Tojiboev et al. (2021) explored the crystal structures of mackinazolinone derivatives, offering valuable insights into the molecular architecture of these compounds (A. Tojiboev et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives engage in various chemical reactions, such as alkylation and electrophilic substitution, which are crucial for the synthesis of novel compounds with potential biological activities. Aleksandrov et al. (2011) detailed the synthesis and electrophilic substitution reactions of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline, highlighting the versatility of quinazolinone derivatives in chemical transformations (A. Aleksandrov et al., 2011).
properties
IUPAC Name |
7-(furan-2-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-12-7-16-14(3)25-23(27-18(16)8-13(12)2)28-22-24-11-17-19(26-22)9-15(10-20(17)29)21-5-4-6-30-21/h4-8,11,15H,9-10H2,1-3H3,(H,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQMKUVYRCRUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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